
N-Boc-N-desmethyl-4-hydroxyTamoxifen(E/ZMixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-N-desmethyl-4-hydroxyTamoxifen (E/Z Mixture) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the 4-position of the tamoxifen structure. The E/Z mixture refers to the geometric isomers of the compound, which can have different biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-desmethyl-4-hydroxyTamoxifen typically involves multiple steps, starting from tamoxifen or its derivatives. The key steps include:
Protection of the amine group: The amine group of tamoxifen is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-tamoxifen.
Demethylation: The N-Boc-tamoxifen undergoes demethylation to remove the methyl group, resulting in N-Boc-N-desmethyl-tamoxifen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
N-Boc-N-desmethyl-4-hydroxyTamoxifen can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the Boc group to a free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
N-Boc-N-desmethyl-4-hydroxyTamoxifen has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other tamoxifen derivatives and related compounds.
Biology: Studied for its effects on estrogen receptor modulation and its potential use in hormone-related research.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of N-Boc-N-desmethyl-4-hydroxyTamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cancer cells. This action is mediated through the modulation of gene expression and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-HydroxyTamoxifen: A metabolite of tamoxifen with higher affinity for estrogen receptors.
N-DesmethylTamoxifen: Another metabolite with similar biological activity.
Uniqueness
N-Boc-N-desmethyl-4-hydroxyTamoxifen is unique due to the presence of the Boc protecting group and the hydroxyl group at the 4-position. These modifications can alter its biological activity and pharmacokinetic properties, making it a valuable compound for research and development.
属性
分子式 |
C30H35NO4 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27+ |
InChI 键 |
YTOIZUSUOKWFEH-BYYHNAKLSA-N |
手性 SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
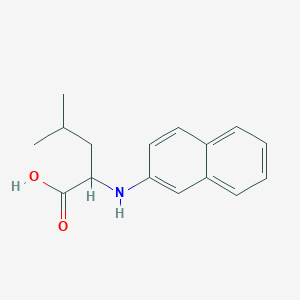
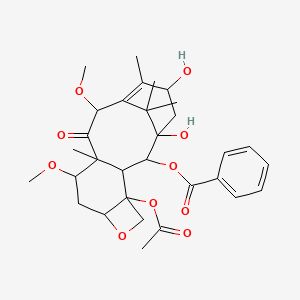
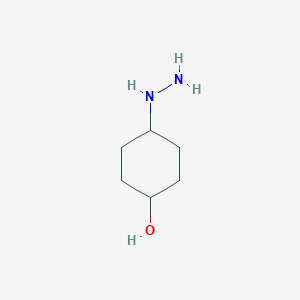

![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)
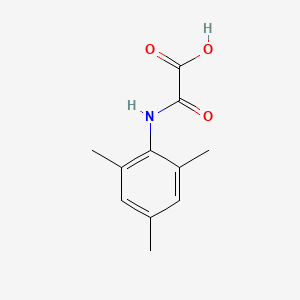
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)
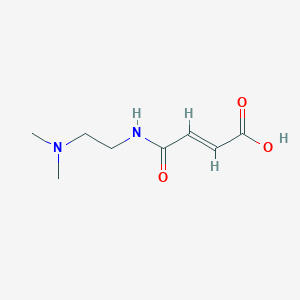
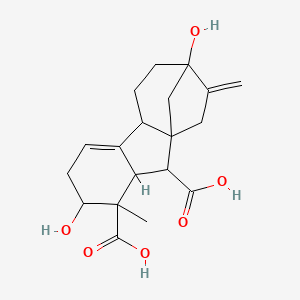
![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)
